molecular formula C21H20ClFN4O3 B2589870 benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189929-42-7

benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2589870
CAS No.: 1189929-42-7
M. Wt: 430.86
InChI Key: AVLCMYLUPVLOST-UHFFFAOYSA-N
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Description

This compound is a solid substance with a color that is either colorless or light yellow . Its chemical formula is C10H8O4, and it has a molecular weight of 192.17 grams per mole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another synthesis method involves the reaction of salicylic acids and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures have also been analyzed using the single crystal X-ray diffraction method .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one compound was found to be a light yellow solid with a melting point of 108–110 °C .

Mechanism of Action

Future Directions

Future research directions could include further optimization of these compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Biochemical Analysis

Biochemical Properties

Benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins . The interaction with COX enzymes suggests that this compound may have anti-inflammatory properties. Additionally, this compound can bind to various proteins, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . Furthermore, it affects the expression of genes involved in cell proliferation and survival, thereby modulating cellular responses to various stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound’s interaction with COX enzymes leads to the inhibition of prostaglandin synthesis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and responses.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, this compound has shown stability under controlled conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, it may affect metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, where it exerts its effects . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby influencing its biochemical interactions and cellular responses.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3.ClH/c22-16-3-1-2-4-17(16)26-8-7-23-21(26)25-11-9-24(10-12-25)20(27)15-5-6-18-19(13-15)29-14-28-18;/h1-8,13H,9-12,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLCMYLUPVLOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN2C3=CC=CC=C3F)C(=O)C4=CC5=C(C=C4)OCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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